1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone
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Overview
Description
1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone typically involves the bromination of 1-(2-(trifluoromethoxy)phenyl)ethanone. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can modulate biological pathways, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:
1-Bromo-2-(trifluoromethoxy)ethane: Similar in structure but differs in the position of the bromine and trifluoromethoxy groups.
2-Bromo-1-phenylethanone: Lacks the trifluoromethoxy group, which significantly alters its chemical properties and reactivity.
2-Bromo-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
1588441-04-6 |
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Molecular Formula |
C9H6BrF3O2 |
Molecular Weight |
283.04 g/mol |
IUPAC Name |
1-[2-bromo-3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)6-3-2-4-7(8(6)10)15-9(11,12)13/h2-4H,1H3 |
InChI Key |
VMJGIKMRJDKJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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